![molecular formula C23H13Cl2Na3O9S B1148293 Trisodium;5-[(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,6-dichloro-3-sulfonatophenyl)methyl]-3-methyl-2-oxidobenzoate CAS No. 1667-99-8](/img/structure/B1148293.png)
Trisodium;5-[(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,6-dichloro-3-sulfonatophenyl)methyl]-3-methyl-2-oxidobenzoate
Overview
Description
Trisodium;5-[(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,6-dichloro-3-sulfonatophenyl)methyl]-3-methyl-2-oxidobenzoate is a useful research compound. Its molecular formula is C23H13Cl2Na3O9S and its molecular weight is 605.28. The purity is usually 95%.
BenchChem offers high-quality Trisodium;5-[(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,6-dichloro-3-sulfonatophenyl)methyl]-3-methyl-2-oxidobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trisodium;5-[(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,6-dichloro-3-sulfonatophenyl)methyl]-3-methyl-2-oxidobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Nonlinear Optics
Mordant Blue 29, also known as Hydroxytriphenylmethane dye, has properties that suggest a potential use in nonlinear optics . Nonlinear optics is the branch of optics that describes the behavior of light in nonlinear media, where the polarization density P responds non-linearly to the electric field E of the light.
Chemical Analysis
Mordant Blue 29 is widely used in chemical analysis . Chemical analysis involves the use of various methods and techniques to identify and understand the nature of chemical substances.
Spectroscopic Characteristics
The UV-VIS spectra of Mordant Blue 29 and its charged species were computed with time-dependent density functional theory (TDDFT), providing detailed spectroscopic characteristics of the dye .
Electric Properties
Detailed information on the electrical properties of Mordant Blue 29 dye has been studied . The dipole moment (μ), polarizability (α), and first hyperpolarizability (β) of Mordant Blue 29 were calculated using the time-dependent Hartree–Fock method .
Metal Titration Indicator
Mordant Blue 29 is used as a metal titration indicator for the spectroscopic determination of metals such as beryllium, aluminum, and rare earth metals .
Serum Iron Measurement
It is used in the measurement of serum iron . Serum iron tests are tests that measure the amount of iron in your blood.
Spectroscopic Determination of Fluoride Ions
The complex of beryllium with Mordant Blue 29 is used for the spectroscopic determination of fluoride ions .
Trace Amounts of Uranium (VI) Determination
Mordant Blue 29 is used in the cathodic adsorptive stripping voltammetric determination of trace amounts of uranium (VI) based on its complex with Chromazorul-S .
Mechanism of Action
Target of Action
Mordant Blue 29, also known as Trisodium;5-[(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,6-dichloro-3-sulfonatophenyl)methyl]-3-methyl-2-oxidobenzoate, is a hydroxytriphenylmethane dye It’s widely used in chemical analysis and has potential use in nonlinear optics .
Mode of Action
It has been studied using time-dependent density functional theory (tddft) by employing the b3lyp functional together with the 6-31++g(d,p) basis set at optimized geometries . The UV-VIS spectra of Mordant Blue 29 and its charged species were computed, considering the presence of a solvent in terms of the polarized continuum model (PCM) .
Biochemical Pathways
It’s known that hydroxytriphenylmethane dyes, which include mordant blue 29, are widely used in chemical analysis .
Pharmacokinetics
It’s known that the compound is soluble in water , which could influence its bioavailability.
Result of Action
Its spectral properties have been studied both theoretically and experimentally . The dipole moment, polarizability, and first hyperpolarizability of Mordant Blue 29 were calculated using the time-dependent Hartree–Fock method .
Action Environment
It’s known that the compound’s spectral properties can be influenced by the presence of a solvent .
properties
IUPAC Name |
trisodium;5-[(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,6-dichloro-3-sulfonatophenyl)methyl]-3-methyl-2-oxidobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16Cl2O9S.3Na/c1-9-5-11(7-13(20(9)26)22(28)29)17(12-6-10(2)21(27)14(8-12)23(30)31)18-15(24)3-4-16(19(18)25)35(32,33)34;;;/h3-8,26H,1-2H3,(H,28,29)(H,30,31)(H,32,33,34);;;/q;3*+1/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUIZKNBTOOKONL-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1[O-])C(=O)[O-])C(=C2C=C(C(=O)C(=C2)C(=O)O)C)C3=C(C=CC(=C3Cl)S(=O)(=O)[O-])Cl.[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13Cl2Na3O9S | |
Record name | Chrome Azurol S | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Chrome_Azurol_S | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
605.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark brown powder; [Sigma-Aldrich MSDS] | |
Record name | Chrome azurol S | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/12983 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Mordant Blue 29 | |
CAS RN |
1667-99-8 | |
Record name | Benzoic acid, 5-[(3-carboxy-5-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)(2,6-dichloro-3-sulfophenyl)methyl]-2-hydroxy-3-methyl-, sodium salt (1:3) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Trisodium 5-[(3-carboxylato-5-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)(2,6-dichloro-3-sulphonatophenyl)methyl]-2-hydroxy-3-methylbenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.262 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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